Lithium, (bromomethyl)-

Description

Lithium (bromomethyl)-, a highly reactive organolithium compound, is characterized by its strong basicity and temperature sensitivity. It serves as a critical intermediate in organic synthesis, particularly for constructing epoxides and pharmaceutical building blocks. Key properties include:

- Synthesis and Stability: Generated in situ under cryogenic conditions, bromomethyl lithium is typically stabilized in solution or flow systems. In flow chemistry, it remains stable between -80°C and -20°C, enabling scalable processes .

- Reactivity: It reacts with ketones to form bromomethyl alkoxy intermediates, which cyclize to terminal epoxides upon warming . This reactivity is exploited in synthesizing fluconazole intermediates, highlighting its pharmaceutical relevance .

Properties

CAS No. |

92533-92-1 |

|---|---|

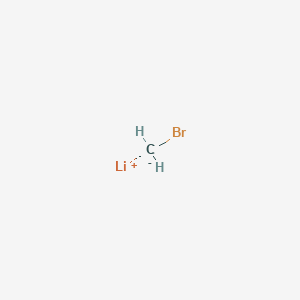

Molecular Formula |

CH2BrLi |

Molecular Weight |

100.9 g/mol |

IUPAC Name |

lithium;bromomethane |

InChI |

InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1 |

InChI Key |

JLEFJNSIUHZNFU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.

Industrial Production Methods

Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

One of the primary applications of lithium, (bromomethyl)- is in nucleophilic addition reactions. For instance:

-

Addition to Aldehydes and Ketones : When lithium, (bromomethyl)- reacts with aldehydes or ketones, it can yield oxiranes with yields ranging from 85% to 93%. This reaction showcases its ability to form cyclic ethers through nucleophilic attack on the carbonyl carbon .

-

Formation of Boronates : In another reaction pathway, triisopropyl borate reacts with lithium, (bromomethyl)- to yield diisopropyl(bromomethyl)boronate with an impressive yield of 89% .

Lithium-Bromine Exchange Reactions

Lithium-bromine exchange is a crucial reaction involving lithium, (bromomethyl)-. The efficiency of this exchange varies significantly depending on the solvent used:

Reaction Yields and Conditions

| Reaction Type | Reactants | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Nucleophilic Addition | Lithium, (bromomethyl)- + Aldehyde/Ketone | Oxirane | 85-93 | THF at -78 °C |

| Formation of Boronates | Lithium, (bromomethyl)- + Triisopropyl borate | Diisopropyl(bromomethyl)boronate | 89 | THF at -78 °C |

| Lithium-Bromine Exchange | Aryl Bromide + n-BuLi | Aryl Lithium | >97 | THF/Heptane mixture |

| Continuous Flow Epoxide Synthesis | Ketone + Lithium, (bromomethyl)- | Terminal Epoxide | High | Continuous flow reactor |

Solvent Influence on Reaction Outcomes

| Solvent | Reaction Type | Observations |

|---|---|---|

| Heptane | Lithium-Bromine Exchange | No reaction |

| Tetrahydrofuran | Lithium-Bromine Exchange | Rapid exchange |

| Diethyl Ether | Nucleophilic Addition | Slower reaction |

Scientific Research Applications

Lithium, (bromomethyl)- has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Materials Science: It is used in the preparation of advanced materials with specific properties.

Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichloromethyl Lithium

- Temperature Sensitivity : Dichloromethyl lithium shares extreme temperature sensitivity but requires ~-120°C in traditional batch systems, making it less practical than bromomethyl lithium in flow setups .

- Reactivity and Applications : Both compounds generate epoxides, but dichloromethyl lithium produces chloromethyl epoxides , which are less common in drug synthesis compared to bromomethyl-derived analogs .

n-Butyllithium (n-BuLi)

- Reactivity Profile : Unlike bromomethyl lithium, n-BuLi acts primarily as a nucleophile and strong base for deprotonation or alkylation. For example, it facilitates aziridine synthesis via reactions with bromomethylaziridines .

- Temperature Requirements : n-BuLi typically operates at -78°C , bridging the gap between bromomethyl lithium (flow-compatible) and dichloromethyl lithium (ultra-low temp) .

Lithium Aluminium Hydride (LiAlH₄)

- Function : LiAlH₄ is a reducing agent, contrasting with bromomethyl lithium’s role as a base. It effectively reduces bromomethyl groups in pyrrolidines to yield N-hydroxypyrrolidines at room temperature .

- Applications : This reduction is pivotal in synthesizing α-L-fucosidase inhibitors, demonstrating divergent utility compared to bromomethyl lithium’s epoxide formation .

Data Tables

Table 1: Comparative Properties of Lithium Reagents

Research Findings and Case Studies

- Flow Chemistry Advancements : Kappe’s work demonstrates bromomethyl lithium’s superiority in flow systems, achieving stable epoxidation at milder temperatures than dichloromethyl lithium. This scalability is critical for industrial drug synthesis .

- Divergent Reactivity : While bromomethyl lithium and LiAlH₄ both involve lithium, their roles (base vs. reductant) underscore the diversity of lithium-based reagents in addressing synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.